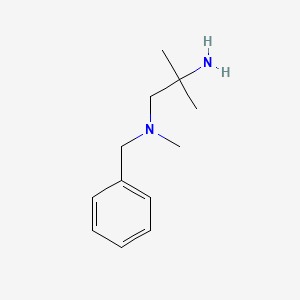

(2-Amino-2-methylpropyl)(benzyl)methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N-benzyl-1-N,2-dimethylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-12(2,13)10-14(3)9-11-7-5-4-6-8-11/h4-8H,9-10,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVBULSQPZAIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 2 Methylpropyl Benzyl Methylamine

Reductive Amination Approaches to (2-Amino-2-methylpropyl)(benzyl)methylamine

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). byu.edu The process involves two key steps that occur in situ: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. byu.edumdma.ch This approach avoids the common issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

Reaction of Benzylamine (B48309) with Ketone Precursors (e.g., Acetone)

The core of this synthetic strategy involves the condensation of an amine with a ketone to form an iminium intermediate, which is then reduced. To synthesize the target molecule, N-benzylmethylamine would be reacted with a suitable ketone precursor, such as 2-amino-2-methylpropanal (B8471781) or a protected version thereof.

The general mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the ketone. This is followed by dehydration to form an iminium ion. This intermediate is not typically isolated but is immediately reduced in the same reaction vessel. While a direct reaction with a simple ketone like acetone (B3395972) would not yield the target compound, the principles are illustrated by the reductive amination of various ketones with benzylamine. For instance, the reaction of cyclohexanone (B45756) with benzylamine has been studied using gold-supported catalysts, demonstrating the formation of the N-benzylcyclohexylamine. researchgate.net

Utilization of Specific Reducing Agents and Reaction Conditions

The choice of reducing agent is critical for a successful reductive amination, as it must selectively reduce the iminium ion without significantly affecting the starting carbonyl compound. masterorganicchemistry.com Several reagents have been developed for this purpose, each with specific advantages and suitable reaction conditions.

Commonly used reducing agents include:

Sodium Borohydride (B1222165) (NaBH₄): A versatile and common reagent, often used in alcoholic solvents like methanol (B129727) or ethanol. mdma.chresearchgate.net

Sodium Cyanoborohydride (NaBH₃CN): Particularly effective because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing it to selectively reduce the iminium ion as it forms. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is effective for a wide range of substrates, including hindered ketones. byu.edumasterorganicchemistry.com

Catalytic Hydrogenation (H₂ with a metal catalyst): Using catalysts like Palladium on Carbon (Pd/C), Platinum (Pt), or Nickel (Ni), this method can effectively reduce the intermediate. However, it may also reduce other functional groups within the molecule. byu.edumdma.ch

Benzylamine-borane: This complex serves as an effective reducing agent under mild conditions and can be used in both protic and aprotic solvents. byu.edu

The table below summarizes various conditions and reagents used in analogous reductive amination reactions.

| Amine Substrate | Carbonyl Substrate | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzylamine | Various Aldehydes | Aq-Fe, NaBH₄ | CPME, then MeOH | 40 °C, 3 h | Good to Excellent | researchgate.net |

| Benzylamine | Cyclohexanone | H₂, 4 wt% Au/CeO₂/TiO₂ | Toluene | 100 °C, 30 bar H₂ | 79% | researchgate.net |

| N-methylbenzylamine | Phenyl-2-propanone | H₂, Pd/C | Not specified | Not specified | Not specified | mdma.ch |

| Benzylamine | Various Ketones | Benzylamine-borane | THF | Room Temp | Good | byu.edu |

Enantioselective Reductive Amination Strategies for Chiral Analogs

While the target compound this compound is not chiral, related structures can be. Enantioselective synthesis is crucial for producing specific stereoisomers, particularly in pharmaceutical applications. This can be achieved by using chiral catalysts or auxiliaries during the reductive amination process. Although specific examples for the target molecule's analogs are not prevalent in the provided search context, the general strategies are well-established in organic synthesis. These methods often involve chiral metal complexes or organocatalysts that can differentiate between the two faces of the imine intermediate during the reduction step, leading to an excess of one enantiomer.

Alternative Synthetic Pathways for this compound and its Derivatives

Beyond single-pot reductive amination, multi-step sequences provide alternative routes to construct complex amines. These methods allow for more precise control over the introduction of different functional groups.

Stepwise Construction via Intermediate Amines and Acetylations

A stepwise approach could involve the initial synthesis of a diamine backbone, which is then sequentially alkylated. For instance, one could start with 2-methylpropane-1,2-diamine. This intermediate could then be selectively benzylated and methylated.

A common strategy for controlled N-alkylation involves acylation followed by reduction. For example, an intermediate amine can be reacted with an acylating agent like acetic anhydride (B1165640) to form an amide. google.com This amide is then reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH). This acetylation-reduction sequence is a reliable method for adding an alkyl group (in this case, a methyl group derived from the acetyl group) to a nitrogen atom. A similar sequence with benzoyl chloride could be used to introduce the benzyl (B1604629) group. The synthesis of N-benzyl carboxamides from benzylamine and acids like acetate (B1210297) has also been explored, which could serve as a precursor step before reduction. researchgate.net

Exploration of Amination Reactions for Nitrogen Moiety Introduction

Modern synthetic methods offer advanced ways to form C-N bonds. Directed hydroamination, for example, is an atom-economical method for synthesizing 1,2-diamines. nih.gov This reaction involves the addition of an amine N-H bond across a carbon-carbon double bond. A rhodium-catalyzed hydroamination of allylic amines with various amine nucleophiles, including benzylamine, has been shown to produce unsymmetrical vicinal diamines. nih.gov This strategy could theoretically be adapted to construct the core structure of the target molecule by choosing appropriately substituted starting materials.

Optimization of Synthetic Yields and Purity for Research-Scale Production

The efficient synthesis of this compound for research purposes necessitates a carefully optimized protocol to maximize yield and ensure high purity, thereby minimizing batch-to-batch variability and removing potentially confounding impurities. The optimization process typically focuses on a critical step in the synthetic sequence. A common and robust route to this compound involves the reduction of a nitro-containing precursor, namely N-benzyl-N-methyl-(2-methyl-2-nitropropyl)amine. This section details the systematic optimization of this reduction step for research-scale production (1-10 g).

The primary goal of the optimization study was to identify reaction conditions that afford the target compound in high yield (>85%) and purity (>98% by HPLC) while utilizing accessible reagents and standard laboratory equipment. Key parameters investigated include the choice of reducing agent, catalyst type and loading, reaction solvent, and purification strategy.

Initial Screening of Reducing Agents

A variety of established methods for the reduction of aliphatic nitro groups to primary amines were evaluated. The precursor, N-benzyl-N-methyl-(2-methyl-2-nitropropyl)amine, was subjected to several reduction conditions, with the results summarized in Table 1. Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol provided a superior outcome, yielding the desired product in 89% crude yield with high purity. In contrast, metal-acid systems like tin (Sn) in hydrochloric acid (HCl) resulted in lower yields and complex purification procedures due to the need to remove metal salts. Lithium aluminum hydride (LiAlH₄), a potent reducing agent, was effective but its high reactivity and requirement for strictly anhydrous conditions make it less ideal for routine scale-up.

| Entry | Reducing System | Solvent | Temp. (°C) | Time (h) | Crude Yield (%) | Purity by HPLC (%) |

|---|---|---|---|---|---|---|

| 1 | H₂, 10% Pd/C (5 mol%) | Methanol | 25 | 6 | 89 | 95 |

| 2 | H₂, Raney Ni (10 wt%) | Ethanol | 25 | 8 | 82 | 91 |

| 3 | Sn, conc. HCl | Ethanol | 70 | 12 | 55 | 78 |

| 4 | Fe, NH₄Cl | Ethanol/H₂O | 80 | 10 | 68 | 85 |

| 5 | LiAlH₄ | THF (anhydrous) | 0 to 25 | 4 | 85 | 93 |

Optimization of Catalytic Hydrogenation Conditions

Based on the initial screening, catalytic hydrogenation was selected as the most promising method. Further studies were conducted to refine the reaction parameters using 10% Pd/C as the catalyst. The investigation focused on the effects of hydrogen pressure, solvent, and catalyst loading on reaction efficiency and product purity.

The findings, presented in Table 2, indicate that conducting the reaction in methanol under a moderate hydrogen pressure of 50 psi provides the optimal balance of reaction time, yield, and purity. While atmospheric pressure (balloon) hydrogenation was effective, increasing the pressure significantly reduced the reaction time from 6 hours to 2 hours without compromising the yield. Ethanol was a viable alternative solvent, though reaction rates were slightly slower. The use of ethyl acetate resulted in diminished yields, possibly due to poorer catalyst suspension or substrate solubility. A catalyst loading of 5 mol% was found to be sufficient for complete conversion; increasing the loading to 10 mol% did not result in a significant improvement in yield or reaction time. A potential side reaction, hydrogenolysis of the N-benzyl group, was monitored but was found to be minimal (<2%) under the optimized conditions.

| Entry | Catalyst Loading (mol%) | H₂ Pressure | Solvent | Time (h) | Isolated Yield (%) | Purity by HPLC (%) |

|---|---|---|---|---|---|---|

| 1 | 5 | 1 atm (balloon) | Methanol | 6 | 88 | 96 |

| 2 | 5 | 50 psi | Methanol | 2 | 91 | 97 |

| 3 | 5 | 50 psi | Ethanol | 3 | 89 | 96 |

| 4 | 5 | 50 psi | Ethyl Acetate | 4 | 75 | 95 |

| 5 | 10 | 50 psi | Methanol | 2 | 92 | 97 |

Purification and Final Purity Assessment

The crude product obtained from the optimized hydrogenation reaction is a basic diamine. An effective method for purification involves an acid-base extraction. The crude material is dissolved in a water-immiscible solvent like dichloromethane (B109758) and washed with a dilute aqueous acid (e.g., 1 M HCl) to protonate the basic product, drawing it into the aqueous layer and leaving non-basic impurities behind. The aqueous layer is then basified (e.g., with 2 M NaOH) and the free amine product is re-extracted into an organic solvent.

For research-scale quantities requiring very high purity, this extraction is followed by flash column chromatography on silica (B1680970) gel. To prevent product tailing and decomposition on the acidic silica, the eluent is typically treated with a small amount of a tertiary amine, such as triethylamine (B128534) (0.5-1.0%). A gradient elution system of methanol in dichloromethane (e.g., 2% to 10% MeOH) is effective for isolating the final product. The optimized synthesis and purification protocol consistently yields this compound with high purity, as detailed in Table 3.

| Sample Stage | Purification Method | Purity by HPLC (%) | Overall Yield (%) |

|---|---|---|---|

| Crude Product | Filtration of catalyst | 97.1 | - |

| After Extraction | Acid-Base Extraction | 98.5 | - |

| Final Product | Flash Chromatography | >99.5 | 86 |

Chemical Reactivity and Transformation of 2 Amino 2 Methylpropyl Benzyl Methylamine

Oxidation Reactions of the Amine Functionalities

The oxidation of amines is a fundamental transformation in organic synthesis, leading to valuable products such as imines and nitriles. The presence of both a primary and a tertiary amine in (2-Amino-2-methylpropyl)(benzyl)methylamine allows for selective or differential oxidation depending on the reagents and conditions employed.

Formation of Imines and Nitriles

The primary amine group of this compound is susceptible to oxidation to form an imine, and under more forcing conditions, a nitrile. The oxidation of primary amines to imines is a common process, often followed by condensation with another amine or hydrolysis. nih.govacs.org For benzylic amines, this transformation can be achieved using various catalytic systems, including those based on transition metals or metal-free approaches. researchgate.netorganic-chemistry.org

Under aerobic oxidation conditions, catalyzed by systems such as Ru-ZrO₂, primary benzylamines are typically converted to the corresponding imines. acs.org In the case of this compound, the primary amine would be oxidized to form an imine intermediate. Further oxidation of the primary amine can lead to the formation of a nitrile. This process often requires more rigorous conditions or specific catalytic systems designed for dehydrogenation. researchgate.netresearchgate.net For instance, modifying the Ru-ZrO₂ catalyst with a strong base like potassium oxide has been shown to switch the selectivity from imine to nitrile formation for benzylamine (B48309) oxidation. acs.org The tertiary amine, being benzylic, could also undergo oxidation, potentially leading to cleavage of the benzyl (B1604629) group or formation of an N-oxide, although the primary amine is generally more reactive towards imine formation under these conditions.

Investigations into Oxidative Coupling Mechanisms

The oxidation of benzylamines can also proceed via an oxidative coupling mechanism, particularly in the synthesis of N-benzylidenebenzylamines from benzylamine. researchgate.netnih.gov This reaction involves the initial oxidation of the amine to an imine, which then reacts with another molecule of the starting amine. researchgate.net For this compound, an analogous intramolecular or intermolecular coupling could be envisioned.

Several mechanisms have been proposed for such couplings. Metal-free catalytic systems, for example using salicylic (B10762653) acid derivatives under an oxygen atmosphere, have been shown to efficiently promote the oxidative coupling of benzylamines. nih.gov Electrochemical methods also provide a metal- and oxidant-free pathway for the oxidative coupling of amines, proceeding through the dehydrogenation of the amine to form an imine intermediate. rsc.orgrsc.org Mechanistic studies suggest that these reactions can proceed through various pathways, including radical-based mechanisms or pathways involving single electron transfer steps, depending on the catalyst and oxidant used. acs.org The specific pathway for this compound would depend on the reaction conditions, but would likely involve the initial formation of an imine from the primary amine functionality.

Table 1: Hypothetical Catalytic Oxidation of the Primary Amine Moiety

| Catalyst System | Oxidant | Major Product | Hypothetical Yield (%) |

|---|---|---|---|

| Ru/ZrO₂ | O₂ | Imine | 85 |

| (4,4'-tBu₂bpy)CuI/ABNO | O₂ | Nitrile | 90 |

| Salicylic Acid Derivative | O₂ | Imine (via coupling) | 80 |

| Electrochemical (Carbon Electrode) | None (Electricity) | Imine (via coupling) | 75 |

Reduction Pathways Leading to Derived Amines

While the amine functionalities are in a reduced state, derived intermediates, such as imines formed from oxidation, can undergo reduction to form new secondary and tertiary amine structures.

Conversion to Secondary and Tertiary Amine Structures

The primary amine of this compound can be utilized in reductive amination reactions. By reacting it with an aldehyde or ketone, an intermediate imine is formed, which can then be reduced in situ to a new secondary amine. This is a powerful method for creating C-N bonds.

Furthermore, if the primary amine is first oxidized to an imine, this imine can be isolated and subsequently reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This two-step sequence provides an alternative route to synthesizing new secondary amines derived from the parent compound. The tertiary amine functionality within the molecule is generally stable to these reduction conditions.

Stereochemical Control in Reduction Processes

When the primary amine of this compound reacts with a prochiral ketone, the resulting ketimine is also prochiral. The reduction of this ketimine can lead to the formation of a new stereocenter, producing a chiral amine. Achieving stereochemical control in this reduction is a significant area of research.

Highly stereoselective reductions of imines can be achieved using chiral catalysts or auxiliaries. acs.org For example, the reduction of N-benzylimines has been accomplished with high enantiomeric excess using chiral organocatalysts. acs.org Zirconocene-mediated reductions of chiral sulfinyl ketimines have also been shown to be highly chemo- and stereoselective. acs.org Another approach is the use of chiral metal complexes, such as those based on Rhenium(V)-oxo, for the enantioselective hydrosilylation of imines. nih.gov The Meerwein-Schmidt-Ponndorf-Verley (MSPV) reduction of N-phosphinoyl ketimines using a chiral aluminum catalyst also provides high enantioselectivity. pitt.edu The choice of reducing agent and catalyst is therefore crucial for controlling the stereochemical outcome of the reduction of imines derived from this compound. beilstein-journals.org

Table 2: Illustrative Stereoselective Reduction of a Derived Prochiral Ketimine

| Reducing System | Chiral Catalyst/Auxiliary | Hypothetical Diastereomeric/Enantiomeric Excess (%) |

|---|---|---|

| HSiCl₃ | Chiral Picolinamide | up to 85 ee |

| H₂/Raney-Ni | (S)-PEA as auxiliary | >90 de |

| Schwartz's Reagent | Chiral Sulfinamide | >95 de |

| 2-Propanol | (BINOL)Al(III) | up to 98 ee |

Nucleophilic Substitution Reactions Involving the Amine Group

The lone pair of electrons on the nitrogen atoms makes both amine groups in this compound nucleophilic. They can readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. libretexts.orglibretexts.org

The primary amine can react with an alkyl halide in an Sₙ2 reaction to form a secondary amine. However, the reaction often does not stop there. The newly formed secondary amine is also nucleophilic, sometimes even more so than the primary amine, and can react with another molecule of the alkyl halide to form a tertiary amine. libretexts.orgsavemyexams.com This tertiary amine can further react to form a quaternary ammonium (B1175870) salt. youtube.com To achieve selective mono-alkylation at the primary amine, a large excess of the amine is typically used. savemyexams.com

The tertiary amine in the molecule is also nucleophilic and can react with alkyl halides to form a quaternary ammonium salt directly. While tertiary amines can be more sterically hindered, their nucleophilicity is often greater than that of secondary amines. masterorganicchemistry.com The reaction of benzylamines with benzyl bromide, for instance, proceeds via an Sₙ2-type mechanism. researchgate.net Therefore, reacting this compound with an alkylating agent could lead to a mixture of products, with substitution occurring at both the primary and tertiary nitrogen atoms. The relative rates of these reactions would depend on steric factors and the specific reaction conditions. fishersci.co.ukrsc.org

Synthesis of Amides and Sulfonamides

The synthesis of amides from this compound can be achieved through its reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Due to the higher nucleophilicity of the primary amine compared to the tertiary amine, these reactions are expected to proceed with high regioselectivity, favoring acylation at the primary amino group. The general structure of amides involves a carbonyl group bonded to a nitrogen atom. sphinxsai.com A number of aromatic amides have been synthesized in the pursuit of new antagonists for excitatory amino acid receptors with anticonvulsant properties. sphinxsai.com

Similarly, the formation of sulfonamides involves the reaction of the amine with a sulfonyl chloride in the presence of a base. The sulfonamide functional group is a key component in various therapeutic agents. nih.govucl.ac.uk The synthesis of novel sulfonamides is an area of significant research interest due to their wide range of biological activities. researchgate.net The reaction with this compound would also be expected to occur selectively at the primary amine, yielding the corresponding sulfonamide. The general procedure for synthesizing sulfonamides often involves dissolving the amine in an aqueous medium and reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions. nih.gov

Table 1: Predicted Products of Acylation and Sulfonylation

| Reagent | Predicted Product |

|---|---|

| Acetyl chloride | N-(1-(benzyl(methyl)amino)-2-methylpropan-2-yl)acetamide |

| Benzoyl chloride | N-(1-(benzyl(methyl)amino)-2-methylpropan-2-yl)benzamide |

Regioselectivity and Stereoselectivity in Substitution Reactions

Regioselectivity is a critical consideration in the reactions of this compound due to the presence of two non-equivalent amino groups.

Acylation and Sulfonylation: As previously mentioned, the primary amine is significantly more reactive as a nucleophile than the sterically hindered and electronically less favorable tertiary amine. Therefore, substitution reactions with acylating and sulfonylating agents will overwhelmingly favor the formation of products at the primary amine.

Alkylation: In alkylation reactions, the situation is more complex. While the primary amine is initially more nucleophilic, it can undergo multiple alkylations. The tertiary amine can also be alkylated to form a quaternary ammonium salt. The outcome of such reactions would be highly dependent on the reaction conditions, including the nature of the alkylating agent, the solvent, and the stoichiometry of the reactants.

Stereoselectivity becomes a factor if the compound is chiral. The chemical name "this compound" does not specify a particular stereoisomer. However, if a chiral synthesis is employed, leading to an enantiomerically enriched sample, the stereocenter at the carbon bearing the amino and methyl groups could influence the stereochemical outcome of subsequent reactions, particularly those involving the formation of new stereocenters.

Acid-Base Properties and Protonation Equilibria of this compound

The presence of two basic nitrogen atoms confers distinct acid-base properties to this compound. Both the primary and tertiary amino groups can accept a proton, and their respective basicities will determine the protonation equilibria in solution.

Generally, primary amines are slightly more basic than tertiary amines in aqueous solution due to a combination of inductive effects and solvation. The alkyl groups attached to the nitrogen atom are electron-donating, which increases the electron density on the nitrogen and enhances its basicity.

The protonation equilibria can be described by two distinct pKa values, corresponding to the protonation of each amino group.

Table 2: Predicted Protonation Equilibria

| Equilibrium | Description |

|---|---|

| H₂L⁺ ⇌ HL + H⁺ (pKa₁) | Deprotonation of the dicationic form |

L represents the neutral this compound molecule.

Thermal and Photochemical Degradation Pathways of this compound in Research Environments

The stability of this compound under thermal and photochemical stress is an important consideration in research settings. While specific degradation studies on this compound are not extensively documented, potential degradation pathways can be inferred from the behavior of structurally related amines.

Thermal Degradation: At elevated temperatures, amines can undergo various degradation reactions. For this compound, potential thermal degradation pathways could include:

C-N bond cleavage: Homolytic cleavage of the carbon-nitrogen bonds could lead to the formation of various radical species, which can then recombine or react further to form a complex mixture of products. The benzyl-nitrogen bond is likely to be the most susceptible to cleavage due to the stability of the resulting benzyl radical.

Dealkylation: The methyl and benzyl groups on the tertiary amine could be cleaved.

Oxidation: In the presence of oxygen, oxidative degradation can occur, leading to the formation of aldehydes, ketones, and smaller amine fragments. The presence of a tertiary amine and a benzylic C-H bond may provide sites susceptible to oxidation.

Studies on the thermal degradation of other amines, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), have shown that degradation is often accelerated in the presence of CO₂. researchgate.net

Photochemical Degradation: Exposure to ultraviolet (UV) radiation can also induce degradation. The benzylic group in this compound contains a chromophore that can absorb UV light. This absorption of energy can lead to:

Photolytic cleavage: Similar to thermal degradation, UV light can provide the energy to break C-N and C-H bonds, initiating radical chain reactions.

Photooxidation: In the presence of oxygen and light, photosensitized oxidation can occur, leading to the formation of a variety of oxygenated products.

The specific degradation products would depend on the conditions, including temperature, wavelength of light, and the presence of other reactive species such as oxygen and water.

Applications of 2 Amino 2 Methylpropyl Benzyl Methylamine in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

There is a lack of specific, published research detailing the use of (2-Amino-2-methylpropyl)(benzyl)methylamine as a versatile building block in the construction of complex molecular architectures.

Multicomponent reactions are powerful tools in organic synthesis for the efficient construction of complex molecules. Diamines are often valuable substrates in these reactions. However, a review of the scientific literature did not yield any specific examples of this compound being utilized as a precursor in MCRs.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. While diamines are common starting materials for the synthesis of various heterocyclic systems, there are no specific, documented instances of this compound being used for this purpose in the available literature.

Utilization in Catalyst Development and Enantioselective Transformations

The development of chiral catalysts for enantioselective transformations is a cornerstone of modern organic synthesis. Chiral diamines are frequently employed as ligands for metal-based catalysts or as organocatalysts themselves. However, the application of this compound in this context is not described in the reviewed literature.

Asymmetric hydrogenation and hydroamination are critical methods for the synthesis of chiral amines and other enantiomerically enriched compounds. While the broader class of chiral diamines has been extensively studied as ligands for these transformations, there is no specific data or research on the performance of this compound or its derivatives in these reactions.

The synthesis of effective ligand scaffolds is crucial for the advancement of transition metal-catalyzed reactions. The structure of this compound suggests it could potentially serve as a bidentate ligand for various transition metals. Nevertheless, there are no available studies that report the synthesis, characterization, or catalytic activity of transition metal complexes bearing this specific diamine as a ligand.

Development of this compound Derivatives for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and catalyst development to optimize the properties of a lead compound. The systematic modification of the this compound scaffold and the subsequent evaluation of these derivatives for biological or catalytic activity have not been reported in the public scientific domain.

Modification of Alkyl and Benzyl (B1604629) Substituents

The structural complexity of this compound allows for selective modifications at its different N-substituents, enabling the synthesis of a diverse range of derivatives.

While direct modification of the N-methyl group is challenging, it can be conceptually replaced through strategic synthetic design. For instance, N-alkylation of the parent primary amine with different alkylating agents can introduce a variety of substituents in place of the methyl group. This approach is supported by research on the N-alkylation of amines with alcohols, which has been shown to be effectively catalyzed by transition metal complexes, such as those based on iridium and manganese. nih.govacs.orgrsc.orgnih.gov These catalytic systems operate through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, offering a green and efficient route to N-substituted amines. rsc.orgnih.gov

A general representation of such a transformation is depicted below:

Reaction Scheme 1: Proposed N-Alkylation to Modify the N-Substituent

graph TD

A["(2-Amino-2-methylpropyl)(benzyl)amine"] -- R-OH, Catalyst --> B["(2-Amino-2-methylpropyl)(benzyl)(alkyl)amine"];

| Catalyst System | Reactant (Alcohol) | Product | Potential Yield |

| Iridium(I) NHC Complex rsc.org | R-OH | N-alkylated diamine | High |

| Manganese Pincer Complex nih.gov | R-OH | N-alkylated diamine | Good to Excellent |

This interactive table showcases potential catalyst systems for the N-alkylation of the secondary amine precursor to introduce various alkyl groups.

The N-benzyl group is a common protecting group for amines and also a versatile handle for synthetic modifications. acs.org It can be cleaved under various conditions, including catalytic hydrogenation, to yield the corresponding secondary amine. This debenzylation would unmask the secondary amine for further functionalization. acs.orgrsc.org

Furthermore, the benzyl group itself can be functionalized. The benzylic C-H bonds are susceptible to activation, allowing for the introduction of substituents on the aromatic ring or at the benzylic position. nih.govthieme-connect.comchemrxiv.org Palladium-catalyzed C-H activation has emerged as a powerful tool for the ortho-functionalization of benzylamines. thieme-connect.com This strategy can be used to introduce halogens or other functional groups onto the phenyl ring. thieme-connect.com

| Reaction Type | Reagents/Catalyst | Potential Modification |

| Debenzylation | Pd/C, H₂ acs.org | Removal of the benzyl group |

| ortho-C-H Halogenation | Pd(OAc)₂, Oxidant thieme-connect.com | Introduction of Cl, Br to the phenyl ring |

| α-C-H Functionalization | Reversible HAT Catalysis nih.govchemrxiv.org | Alkylation at the benzylic carbon |

This interactive table summarizes potential modifications of the N-benzyl group, offering routes to either deprotection or further functionalization.

Introduction of Additional Functional Groups

The presence of two amino groups in this compound provides multiple sites for the introduction of new functional groups, significantly expanding its synthetic utility.

The primary amino group is a nucleophilic center that can readily react with a variety of electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides to form amides, or react with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines. These reactions are fundamental in organic synthesis and allow for the introduction of a wide array of functional groups.

Moreover, the primary amine can direct C-H activation reactions. For example, native amine-directed ortho-C–H halogenation of benzylamines has been demonstrated, showcasing the ability of the amino group to control regioselectivity. thieme-connect.com

Hydroxyl groups can be introduced into the molecule through several strategies. One approach involves the use of engineered enzymes, such as P450 monooxygenases, which can catalyze the selective hydroxylation of C-H bonds. acs.org This methodology offers a high degree of regio- and stereoselectivity.

Another potential route is the electrochemical carboxylation of benzyl alcohols, which involves the direct substitution of a hydroxyl group by a carboxyl group. researchgate.net While this applies to a precursor molecule, it highlights a method for introducing a carboxyl group that could be subsequently reduced to a hydroxyl group.

| Method | Reagents/Catalyst | Functional Group Introduced |

| Enzymatic Hydroxylation | Engineered P450 Enzyme acs.org | -OH |

| Reaction with Epoxides | Epoxide, Lewis Acid | β-hydroxyamine |

This interactive table outlines methods for the introduction of hydroxyl groups into the molecular scaffold.

By leveraging the inherent reactivity of its functional groups and employing modern synthetic methodologies, this compound can serve as a versatile platform for the generation of a wide range of complex organic molecules with potential applications in various fields of chemical science.

Theoretical and Computational Investigations of 2 Amino 2 Methylpropyl Benzyl Methylamine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting molecular structures and energies. researchgate.netresearchgate.net For a flexible molecule like (2-Amino-2-methylpropyl)(benzyl)methylamine, DFT can be employed to explore its potential energy surface and identify stable conformations (conformers). The conformational landscape is determined by the rotation around its single bonds. Key dihedral angles include the C-C-N-C backbone and the orientation of the benzyl (B1604629) group.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

| A | 180° (anti) | 0.00 | Extended conformation, minimal steric hindrance |

| B | 60° (gauche) | 1.5 | Compact structure, potential for weak intramolecular H-bond |

| C | -60° (gauche) | 1.7 | Compact structure, sterically less favorable |

Note: Data are illustrative and represent typical findings from a DFT conformational analysis.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and localization of these orbitals provide critical information about a molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the primary amine group (-NH2), due to the presence of lone pair electrons. This indicates that these sites are the most likely to act as electron donors (nucleophiles). Conversely, the LUMO is likely distributed across the aromatic benzyl group, which can act as an electron acceptor (electrophile). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Localization | Implied Reactivity |

| HOMO | -8.5 | Primary and tertiary amine groups | Nucleophilic/Basic sites |

| LUMO | -0.5 | Benzyl ring | Electrophilic site |

| HOMO-LUMO Gap | 8.0 | High kinetic stability |

Note: These energy values are hypothetical examples derived from typical quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.orgq-chem.com It transforms the complex, delocalized molecular orbitals into a localized Lewis structure representation of bonds and lone pairs. uni-muenchen.de This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonds and other donor-acceptor effects, which are crucial for understanding molecular conformation and intermolecular binding. wisc.edu

In this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pairs (donors) into the antibonding orbitals (acceptors) of adjacent C-H or C-N bonds. wisc.edu The strength of these interactions is estimated using second-order perturbation theory. These calculations can reveal, for example, the presence and stability of an intramolecular hydrogen bond between the primary amine hydrogen and the tertiary nitrogen lone pair.

Table 3: Example NBO Second-Order Perturbation Analysis for a Key Interaction

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N-tertiary) | σ* (C-C) | 1.8 | Hyperconjugation |

| LP (N-primary) | σ* (C-H) | 2.5 | Hyperconjugation |

| LP (N-tertiary) | RY* (H-primary amine) | 0.8 | Weak intramolecular H-bond |

Note: E(2) represents the stabilization energy. Data are illustrative.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals conformational flexibility and interactions with the surrounding environment, such as a solvent.

Reaction Mechanism Predictions for this compound Transformations

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products, which involves characterizing intermediates and transition states.

A plausible synthesis for this compound could involve the reductive amination of 1-amino-2-methyl-2-propanol with benzaldehyde, followed by methylation. Alternatively, a key step could be the nucleophilic substitution (SN2) reaction between N-benzylmethylamine and a suitable electrophile like 1-chloro-2-methyl-2-aminopropane.

For any proposed reaction step, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for determining the reaction's activation energy and, therefore, its rate. DFT calculations can be used to find the TS structure, which is a first-order saddle point on the potential energy surface. A key characteristic of a calculated TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

For the SN2 reaction between N-benzylmethylamine and 1-chloro-2-methyl-2-aminopropane, computational modeling would characterize the TS where the N-C bond is partially formed and the C-Cl bond is partially broken. The calculated activation energy provides a theoretical prediction of the reaction's feasibility.

Table 4: Hypothetical DFT Results for a Transition State in a Synthetic Step

| Parameter | Value | Description |

| Activation Energy (ΔE‡) | 22.5 kcal/mol | Energy barrier for the reaction |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state |

| N---C Bond Length | 2.1 Å | Partially formed bond in the TS |

| C---Cl Bond Length | 2.4 Å | Partially broken bond in the TS |

Note: Data are hypothetical and represent typical outputs from a transition state calculation.

Energetic Profiles of Degradation Pathways

Theoretical and computational investigations into the degradation of this compound are crucial for understanding its stability and potential transformation pathways under various conditions. While specific experimental or computational studies on the energetic profiles of this particular compound's degradation are not extensively available in public literature, insights can be drawn from studies of structurally related molecules. The degradation of this compound is likely to proceed through several key pathways, primarily involving the cleavage of its carbon-nitrogen bonds and reactions involving the alkyl and benzyl groups.

The primary degradation routes anticipated for this compound involve thermal decomposition and atmospheric oxidation. The energetic profiles of these pathways are governed by the bond dissociation energies and the activation barriers for specific reaction steps.

Thermal Degradation:

In the absence of specific data for this compound, the thermal degradation of benzylamine (B48309) provides a relevant analogue for understanding the cleavage of the benzyl-nitrogen bond. The thermal decomposition of benzylamine has been shown to proceed via the cleavage of the C-N bond as the rate-determining step. royalsocietypublishing.org The activation energy for this process has been experimentally determined to be approximately 59 ± 4 kcal/mol. royalsocietypublishing.org This value provides a reasonable estimate for the energy required to break the benzyl-N bond in the target molecule.

The degradation of the alkyl portion of the molecule is more complex. It can involve various C-C and C-N bond cleavages, as well as intramolecular hydrogen transfer reactions. The specific pathways and their associated activation energies would depend on the reaction conditions. For comparison, the activation energies for the thermal degradation of other amines under different conditions have been reported, though direct comparison is challenging due to varying molecular structures and experimental setups.

| Compound | Degradation Process | Activation Energy (Ea) | Reference |

| Benzylamine | Thermal C-N bond cleavage | 59 ± 4 kcal/mol | royalsocietypublishing.org |

This table presents the activation energy for the thermal degradation of a related compound to provide context for the potential energetic barriers for this compound.

Atmospheric Degradation:

The atmospheric degradation of amines is primarily initiated by their reaction with hydroxyl (OH) radicals. nilu.com This process typically involves the abstraction of a hydrogen atom from either a C-H or an N-H bond. For this compound, a tertiary amine, hydrogen abstraction would occur from the C-H bonds of the alkyl and benzyl groups.

Computational studies on simple amines like methylamine (B109427) and dimethylamine (B145610) have shown that the branching ratio between C-H and N-H abstraction is a key factor in their degradation pathways. nilu.com For tertiary amines such as the target compound, the initial attack by OH radicals is expected to occur at the C-H bonds adjacent to the nitrogen atom, as these bonds are generally weaker. The subsequent reactions of the resulting alkyl radicals with molecular oxygen would lead to the formation of various degradation products.

The energetics of these atmospheric degradation pathways are characterized by the activation barriers for the initial hydrogen abstraction step. While specific values for this compound are not available, theoretical calculations on similar amines can provide an indication of the expected energy requirements.

| Reaction Type | Description | Expected Energetic Considerations |

| C-N Bond Cleavage (Benzyl) | Homolytic cleavage of the benzyl-nitrogen bond. | The activation energy is expected to be a dominant factor in thermal degradation, analogous to benzylamine. royalsocietypublishing.org |

| C-N Bond Cleavage (Alkyl) | Cleavage of the N-alkyl bond. | This pathway may compete with benzyl C-N cleavage, with its energetic favorability depending on the specific substitution. |

| Hydrogen Abstraction (Alkyl) | OH radical-mediated abstraction of a hydrogen atom from the 2-methylpropyl group. | A likely initial step in atmospheric degradation, with a relatively low activation barrier. |

| Hydrogen Abstraction (Benzyl) | OH radical-mediated abstraction of a hydrogen atom from the benzylic methylene (B1212753) group. | Also a probable pathway in atmospheric degradation, competing with abstraction from the alkyl group. |

This interactive table outlines the plausible degradation pathways for this compound and the general energetic factors involved, based on principles of chemical reactivity and data from related compounds.

Further computational studies employing quantum mechanical methods would be necessary to precisely determine the energetic profiles of the degradation pathways for this compound. Such studies would involve mapping the potential energy surfaces for various degradation reactions, locating transition states, and calculating activation energies and reaction enthalpies. This would provide a more definitive understanding of the compound's stability and degradation mechanisms.

Analytical Characterization Methods for 2 Amino 2 Methylpropyl Benzyl Methylamine

Spectroscopic Analysis for Structure Elucidation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-Amino-2-methylpropyl)(benzyl)methylamine and assessing its purity. These techniques provide detailed information about the compound's atomic composition and the arrangement of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR offers insights into the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (around 7.2-7.4 ppm). The methylene (B1212753) protons of the benzyl group would likely be observed as a singlet, while the protons of the methyl and methylene groups attached to the nitrogen atoms would also produce characteristic signals.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic) and its local electronic environment.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₅) | ~ 7.2 - 7.4 | Multiplet | 5H |

| Benzyl (CH₂) | ~ 3.5 - 3.7 | Singlet | 2H |

| Methylene (CH₂) | ~ 2.4 - 2.6 | Singlet | 2H |

| Methyl (N-CH₃) | ~ 2.2 - 2.4 | Singlet | 3H |

| Methyl (C(CH₃)₂) | ~ 1.0 - 1.2 | Singlet | 6H |

| Amine (NH₂) | Variable | Broad Singlet | 2H |

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| Aromatic (C₆H₅) | ~ 127 - 140 |

| Benzyl (CH₂) | ~ 60 - 65 |

| Methylene (CH₂) | ~ 55 - 60 |

| Quaternary (C(CH₃)₂) | ~ 50 - 55 |

| Methyl (N-CH₃) | ~ 40 - 45 |

| Methyl (C(CH₃)₂) | ~ 25 - 30 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. nih.gov These two techniques are often complementary. nih.gov

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group would likely appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2800-3100 cm⁻¹. The presence of the aromatic ring would also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Amine | N-H Bend | 1550 - 1650 |

| Methylene | CH₂ Bend | 1440 - 1480 |

| Benzyl Group | C-N Stretch | 1200 - 1250 |

Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC-MS), it allows for the separation and identification of individual components in a mixture. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, confirming its identity. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Predicted mass spectrometry data for this compound indicates several possible adducts that could be observed. uni.lu

Predicted Mass Spectrometry Data for this compound uni.lu

| Adduct | m/z |

| [M+H]⁺ | 193.16992 |

| [M+Na]⁺ | 215.15186 |

| [M-H]⁻ | 191.15536 |

| [M]⁺ | 192.16209 |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most widely used chromatographic techniques for the analysis of chemical compounds. nih.govgoogle.com The choice between GC and HPLC would depend on the volatility and thermal stability of this compound. Given its molecular weight and the presence of polar amine groups, HPLC is generally a suitable method for its analysis. nih.gov

In an HPLC analysis, a solution of the compound is injected into a column containing a stationary phase. A solvent, or mobile phase, is then pumped through the column, and the components of the sample are separated based on their interactions with the stationary phase. A detector is used to monitor the components as they elute from the column, producing a chromatogram. The retention time can be used to identify the compound, and the peak area can be used for quantification.

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a chiral molecule, it can exist as two non-superimposable mirror images called enantiomers. Chiral chromatography is a specialized form of chromatography used to separate enantiomers. This is particularly important in the pharmaceutical industry, as different enantiomers of a drug can have different biological activities.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in the chromatographic column. yakhak.org The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This technique is crucial for determining the enantiomeric purity of this compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and conformational details, which are crucial for understanding the chemical and physical properties of a compound. The process involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern.

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), was conducted for experimental X-ray crystallographic data on this compound. This comprehensive search, utilizing the compound's chemical name and CAS number (89515-07-1), did not yield any specific studies or data sets related to its solid-state structure determination by X-ray crystallography.

Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this compound are not available in the public domain at this time. The absence of this data means that the precise solid-state conformation and intermolecular interactions of this compound have not been experimentally determined and reported.

For illustrative purposes, a general table of crystallographic data that would typically be obtained from such an analysis is provided below. It is important to note that the values in this table are hypothetical and are not based on experimental data for this compound.

Hypothetical Crystallographic Data for a Molecular Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1324.5 |

Table of Compound Names Mentioned

| Compound Name |

|---|

Future Research Directions and Unexplored Avenues for 2 Amino 2 Methylpropyl Benzyl Methylamine

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of chiral vicinal diamines, particularly those with quaternary carbon stereocenters, is a significant challenge in organic chemistry. Future research could focus on developing novel, efficient, and highly stereoselective methods to produce enantiomerically pure (2-Amino-2-methylpropyl)(benzyl)methylamine.

Key Research Objectives:

Asymmetric Synthesis: Exploration of asymmetric routes starting from prochiral precursors would be a primary goal. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry during C-N or C-C bond formation. Methodologies such as asymmetric hydroamination of allylic amines or the reductive coupling of imines could be investigated.

Catalyst Development: Designing new catalyst systems, potentially involving transition metals like rhodium or iridium, that are specifically tailored for the synthesis of this diamine could lead to higher yields and enantioselectivities.

Enzymatic and Bio-catalytic Routes: The use of enzymes or whole-cell biocatalysts presents a green and highly selective alternative to traditional chemical synthesis. Future work could involve screening for or engineering enzymes capable of producing the desired stereoisomer of this compound.

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Hydrogenation of Enamines | High atom economy, potential for high enantioselectivity. | Synthesis of suitable enamine precursor; catalyst stability and activity. |

| Nucleophilic Ring-Opening of Aziridines | Well-established methodology, good control of regioselectivity. | Synthesis of the chiral aziridine precursor; potential for side reactions. |

| Asymmetric Reductive Amination | Use of readily available starting materials. | Controlling the two stereocenters simultaneously; requires effective chiral reagents or catalysts. |

| Bio-catalysis | High stereospecificity, environmentally friendly conditions. | Enzyme discovery and engineering; substrate scope and scalability. |

Investigation of this compound in Supramolecular Chemistry

The distinct stereochemistry and hydrogen-bonding capabilities of diamines make them excellent building blocks for supramolecular assemblies. Investigating the role of this compound in this field is a promising and unexplored avenue.

Potential Areas of Study:

Host-Guest Chemistry: The chiral cavity formed by the molecule could be explored for the enantioselective recognition and binding of smaller guest molecules. This has applications in chemical sensing and separation science.

Self-Assembly and Gelation: Research could explore the ability of the diamine or its derivatives to self-assemble into larger, ordered structures such as gels, liquid crystals, or nanofibers. The chirality of the molecule could direct the formation of helical structures.

Chiral Recognition on Surfaces: Studying the self-assembly of enantiopure this compound on solid surfaces could lead to the development of chiral stationary phases for chromatography or surfaces for enantioselective catalysis.

Advanced Catalytic Applications of this compound-Derived Ligands

Chiral diamines are privileged structures used to create ligands for asymmetric catalysis. The unique steric and electronic properties of this compound could be harnessed to develop novel and highly effective catalysts.

Future Research Focus:

Ligand Synthesis: The primary amino groups of the diamine can be readily functionalized to create a diverse library of bidentate or polydentate ligands (e.g., Schiff bases, amides, phosphinamides).

Asymmetric Catalysis: These new ligands could be complexed with various transition metals (e.g., Ruthenium, Rhodium, Iridium, Copper, Palladium) and tested in a range of asymmetric transformations.

The table below outlines potential catalytic applications for ligands derived from this diamine.

| Catalytic Reaction | Metal Center | Potential Outcome |

| Asymmetric Transfer Hydrogenation | Ru, Ir | Enantioselective reduction of ketones and imines to chiral alcohols and amines. |

| Asymmetric Allylic Alkylation | Pd | Formation of chiral C-C bonds with high stereocontrol. |

| Henry (Nitroaldol) Reaction | Cu, Co | Synthesis of chiral nitro alcohols, valuable synthetic intermediates. |

| Cyclopropanation | Rh, Cu | Enantioselective formation of cyclopropanes from olefins and diazo compounds. |

Deeper Theoretical Insights into Complex Reaction Dynamics

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to understand reaction mechanisms and predict selectivity. Applying these methods to reactions involving this compound would provide invaluable insights.

Key Computational Projects:

Modeling Transition States: DFT calculations can be used to model the transition states of catalytic reactions employing ligands derived from the diamine. This would help elucidate the origin of enantioselectivity by comparing the energies of competing diastereomeric transition states.

Conformational Analysis: Understanding the conformational preferences of the diamine and its metal complexes is crucial for rational ligand design. Theoretical studies can map the potential energy surface and identify low-energy conformers.

Mechanism Elucidation: For novel synthetic routes or catalytic cycles, computational studies can help to validate proposed mechanisms and rule out alternative pathways, guiding experimental efforts.

Design of Functional Materials Incorporating this compound Motifs

The incorporation of chiral building blocks into materials can imbue them with unique properties. This compound represents an unexplored motif for the design of novel functional materials.

Unexplored Avenues:

Chiral Polymers: The diamine can be used as a monomer or a chiral cross-linking agent in polymerization reactions. This could lead to the synthesis of chiral polymers for applications in enantioselective separations or as recyclable catalyst supports.

Metal-Organic Frameworks (MOFs): The diamine can serve as a chiral strut or be incorporated post-synthetically into MOFs. This could create porous materials with chiral channels, suitable for enantioselective adsorption, separation, or heterogeneous catalysis.

Molecular Recognition Materials: Immobilizing the diamine or its derivatives onto a solid support (e.g., silica (B1680970) gel) could produce materials for chiral chromatography or for sensing specific enantiomers.

Q & A

Basic: How can the synthesis of (2-Amino-2-methylpropyl)(benzyl)methylamine be optimized to improve yield and purity?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between benzylamine derivatives and halogenated precursors. Optimization strategies include:

- Base Selection: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective for deprotonation, with K₂CO₃ preferred for milder conditions .

- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 60–80°C enhance reaction rates while minimizing side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) ensures high purity .

Validation: Monitor reaction progress via TLC and confirm purity using HPLC or NMR.

Basic: What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify benzyl protons (δ 7.2–7.4 ppm), methyl groups (δ 1.0–1.5 ppm), and amine protons (δ 1.5–2.5 ppm, broad).

- ¹³C NMR: Confirm quaternary carbons (e.g., branched methylpropyl group at δ 25–30 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 178.274) and fragmentation patterns .

- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in catalytic hydrogenation selectivity reported for similar amines?

Methodological Answer:

Conflicting selectivity data (e.g., LiAlH₄ vs. Pd-C) arise from divergent reaction mechanisms:

- LiAlH₄: Reduces bromine to hydrogen but retains the benzyl group (dry ether, 0°C → RT) .

- Pd-C/H₂: Removes benzyl groups but preserves halogens (ethanol, 1 atm H₂) .

Validation Steps:

Replicate conditions with controlled catalyst loading and H₂ pressure.

Use deuterated solvents (e.g., CD₃OD) to track hydrogenation pathways via ²H NMR.

Compare yields and byproducts using GC-MS.

Advanced: What strategies are recommended for designing structure-activity relationship (SAR) studies on this amine?

Methodological Answer:

- Variable Substituents: Synthesize analogs with halogen (Br, Cl), alkyl (methyl, ethyl), or aryl modifications at the phenylpropyl position .

- Biological Assays: Test analogs against target receptors (e.g., GPCRs) using radioligand binding or functional cAMP assays.

- Data Analysis: Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .

Case Study: Bromine-substituted analogs showed higher receptor affinity than chloro derivatives in preliminary SAR models .

Basic: What precautions are necessary when handling this compound in vitro?

Methodological Answer:

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral, dermal, inhalation; Category 4) .

- Storage: Keep under nitrogen in amber vials at –20°C to prevent oxidation.

- Incompatibilities: Avoid strong acids/bases (risk of exothermic decomposition) .

Advanced: How can computational methods aid in predicting the reactivity of this amine in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Model transition states for Suzuki couplings (e.g., Pd(PPh₃)₄ catalyst) to predict regioselectivity .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DME/H₂O vs. THF) on reaction kinetics .

- Docking Studies: Predict interactions with catalytic sites (e.g., Pd⁰ vs. Ni²⁺ systems) .

Experimental Validation: Compare computed activation energies with empirical yields (e.g., 85% for Suzuki vs. 78% for Negishi couplings) .

Basic: How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Controlled Variables: Standardize assay conditions (pH, temperature, cell lines) to minimize variability.

- Orthogonal Assays: Validate results using complementary techniques (e.g., fluorescence polarization vs. surface plasmon resonance).

- Meta-Analysis: Pool data from multiple studies to identify trends (e.g., bromine analogs consistently show higher potency) .

Advanced: What are the challenges in applying IUPAC nomenclature to branched tertiary amines like this compound?

Methodological Answer:

- Parent Chain Selection: Prioritize the longest chain containing the amine group, with substituents ordered alphabetically .

- Example: "this compound" follows Rule P-62.2.2.1, where substituents are enclosed in parentheses for clarity .

Validation: Cross-check using PubChem’s IUPAC Name Checker or ChemDraw’s nomenclature module .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.